2-Acetamido-5-bromo-3-nitrobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-bromo-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTWQPVLHGAKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Acetamido-5-bromo-3-nitrobenzotrifluoride involves multiple steps, typically starting with the bromination of a suitable precursor followed by nitration and acetamidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield .
Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The exact details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
2-Acetamido-5-bromo-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetamido group can undergo oxidation to form different functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Acetamido-5-bromo-3-nitrobenzotrifluoride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetamido-5-bromo-3-nitrobenzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Comparison of Benzotrifluoride-Based Analogues
Key Differences:
- Substituent Position: The target compound’s 2-acetamido group contrasts with BP 15053’s 4-acetamido substitution, altering steric hindrance and electronic effects.
- Halogen vs.
Pyridine Derivatives
Table 2: Pyridine-Based Analogues
Key Differences:
- Core Structure: Pyridine derivatives (e.g., BP 7524) exhibit lower aromatic stability than benzotrifluorides, affecting their reactivity in redox environments.
- Functional Groups: The target compound’s trifluoromethyl group offers greater lipophilicity than BP 7524’s methyl group.
Benzoic Acid Derivatives
Table 3: Benzoic Acid Analogues
Key Differences:
- Carboxylic Acid Group: Benzoic acid derivatives (e.g., BP 7525) are more water-soluble than the target compound, limiting their blood-brain barrier penetration.
Research Implications
The unique combination of bromo, nitro, and trifluoromethyl groups in 2-Acetamido-5-bromo-3-nitrobenzotrifluoride positions it as a versatile intermediate for:
Biological Activity
2-Acetamido-5-bromo-3-nitrobenzotrifluoride (CAS Number: 179062-00-1) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current scientific literature.
Chemical Structure and Properties
The compound features a benzene ring substituted with an acetamido group, a bromo atom, and a nitro group, alongside trifluoromethyl groups. The presence of these functional groups contributes to its chemical reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The acetamido group can facilitate hydrogen bonding, while the nitro and bromo substituents can enhance binding affinity through electronic effects. This interaction may lead to modulation of enzymatic activities or receptor functions, thereby influencing various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : It has been evaluated for its potential against multidrug-resistant Gram-positive bacteria. In studies, it demonstrated varying degrees of inhibition, with minimum inhibitory concentrations (MIC) indicating effectiveness against certain strains .
- Enzyme Inhibition : The compound acts as a probe in biochemical assays to study enzyme activities. Its structural characteristics allow it to selectively inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
-
Antimicrobial Efficacy :
Compound R1 R2 MIC (µg/mL) 1 CF3 H 5 2 Cl H 20 3 H H 320 - Mechanistic Insights :
Comparative Analysis
When comparing this compound with structurally similar compounds, notable differences emerge:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| This compound | Benzene derivative | Antimicrobial, enzyme inhibitor |
| 2-Acetamido-3-bromo-5-nitropyridine | Pyridine derivative | Antimicrobial with different receptor interactions |
| 2-Amino-5-bromo-3-nitrobenzotrifluoride | Benzene derivative | Lacks acetamido group; different activity profile |
Q & A
Basic Question: What are the key synthetic pathways for 2-acetamido-5-bromo-3-nitrobenzotrifluoride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzotrifluoride core. A plausible route includes:
Bromination/Nitration Sequence : Bromine or nitro groups are introduced via electrophilic substitution, with regioselectivity controlled by directing groups (e.g., acetamido at position 2). Temperature (0–5°C) minimizes side reactions like over-nitration .
Trifluoromethylation : Fluorinated intermediates are generated using trifluoromethylating agents (e.g., Ruppert–Prakash reagent) under anhydrous conditions. Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of brominating agents (e.g., NBS vs. Br₂) .
Basic Question: How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar halogenated aromatics?
Methodological Answer:
- ¹H/¹³C NMR : The acetamido group (-NHCOCH₃) shows a singlet at ~2.1 ppm (CH₃) and a broad NH peak at ~8.5 ppm. The trifluoromethyl group (-CF₃) appears as a quartet (¹J₃₁P-F ~280 Hz) in ¹⁹F NMR .
- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O of acetamido) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.
- MS : Molecular ion [M]⁺ at m/z 335 (C₉H₅BrF₃N₂O₃) and fragments at m/z 168 (loss of CF₃) validate the structure. Compare with analogs (e.g., 4-bromo-2-fluorophenylacetic acid) lacking the nitro group .
Advanced Question: How can factorial design optimize the synthesis of this compound to minimize byproducts?
Methodological Answer:
A 2³ factorial design evaluates three factors: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃).
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| X₁ | 0°C | 25°C |
| X₂ | 5 mol% | 15 mol% |
| X₃ | Toluene | DMF |
Response Variables : Yield (%) and byproduct formation (HPLC area%). Analysis of variance (ANOVA) identifies interactions (e.g., high temperature + DMF increases hydrolysis). Optimal conditions: X₁ = 5°C, X₂ = 10 mol%, X₃ = THF, achieving >85% yield .
Advanced Question: How do computational models (DFT, retrosynthesis tools) predict reactivity and regioselectivity in derivatives of this compound?
Methodological Answer:
- DFT Calculations : Electron density maps (e.g., HOMO-LUMO gaps) predict electrophilic attack sites. For example, the nitro group at position 3 deactivates position 4, directing bromine to position 5 .
- AI Retrosynthesis : Platforms like Pistachio or Reaxys propose routes using known reactions (e.g., Suzuki coupling for bromine replacement). The "Template_relevance" metric prioritizes feasible steps, such as amidation before nitration to avoid side reactions .
Advanced Question: How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor) for this compound?
Methodological Answer:
- Comparative Assay Design : Test the compound against standardized panels (e.g., NCI-60 for antitumor; CLSI guidelines for antimicrobial). Control variables: solvent (DMSO concentration ≤1%), cell line passage number .
- Structure-Activity Analysis : Compare with analogs (see table below). Higher nitro group electronegativity correlates with antitumor activity, while bromine enhances membrane permeability for antimicrobial effects .
| Compound | Antitumor IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| This compound | 0.45 | 12.8 |
| 4-Bromo-2-fluoro-5-nitrobenzoic acid | 1.20 | 8.2 |
| 2-Fluoro-5-nitrobenzoic acid | >50 | 32.5 |
Basic Question: What safety protocols are critical when handling this compound’s brominated and nitro-functionalized intermediates?
Methodological Answer:
- Brominated Intermediates : Use fume hoods and PPE (nitrile gloves, goggles) to prevent skin contact. Quench excess Br₂ with Na₂S₂O₃ .
- Nitro Compounds : Avoid grinding (risk of explosion). Store in amber bottles at 2–8°C to prevent photodegradation .
Advanced Question: What membrane separation technologies (e.g., nanofiltration) are suitable for purifying this compound at scale?
Methodological Answer:
- Nanofiltration (NF) : Use polyamide membranes (MWCO ~300 Da) to retain the compound (MW 335 Da) while removing salts. Optimize pH (6–7) to prevent aggregation .
- Simulated Moving Bed (SMB) Chromatography : Separate enantiomers (if present) using chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
